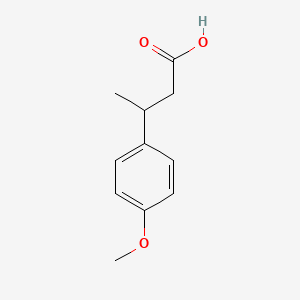
3-(4-Methoxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is also known by other names such as 3-(4-Methoxyphenyl)butyric acid and Benzenepropanoic acid, 4-methoxy-β-methyl- . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain.
作用机制
Target of Action
It is structurally similar to 4-phenylbutyric acid (4-pba), which is known to interact with histone deacetylases (hdacs) and has a role as a chemical chaperone .
Mode of Action
Its structural analog, 4-pba, is known to exhibit inhibitory activity against hdacs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, 4-PBA prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
4-pba, a structurally similar compound, is known to ameliorate unfolded proteins and suppress their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Pharmacokinetics
The optimization of 4-pba, a structurally similar compound, is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy .
Result of Action
A derivative of 4-pba, 4-(4-methoxyphenyl) butanoic acid (4-mpb), has shown protective effects against endoplasmic reticulum stress-induced neuronal cell death .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context.
Cellular Effects
3-(4-Methoxyphenyl)butanoic acid has been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time. The product is then purified through recrystallization or distillation to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)butanol or 3-(4-methoxyphenyl)butane.
Substitution: Formation of various substituted phenylbutanoic acids.
科学研究应用
3-(4-Methoxyphenyl)butanoic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure with a boronic acid group instead of a butanoic acid chain.
3-(4-Methoxybenzoyl)propionic acid: Similar structure with a benzoyl group instead of a phenyl ring.
4-(4-Methoxyphenyl)butyric acid: Similar structure with a butyric acid chain instead of a butanoic acid chain.
Uniqueness
3-(4-Methoxyphenyl)butanoic acid is unique due to its specific combination of a methoxy-substituted phenyl ring and a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-(4-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUSGMFEBAENPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
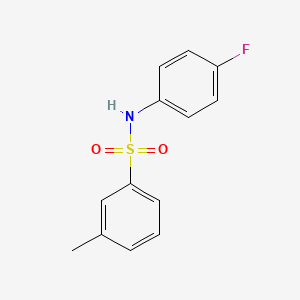
![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2771718.png)
![3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771720.png)
![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)
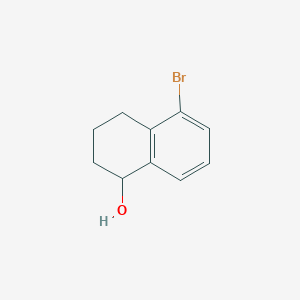
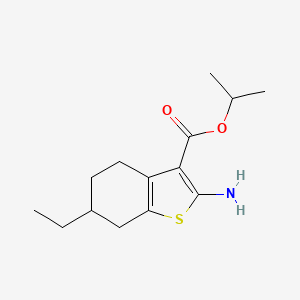
![2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2771725.png)
![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)
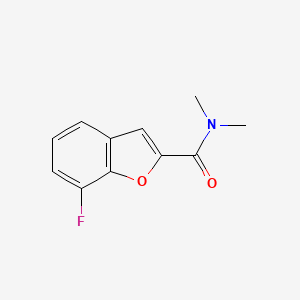

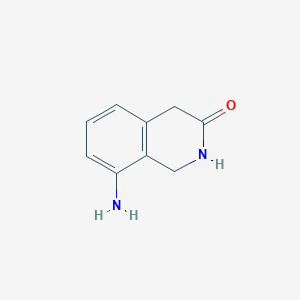
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)
